3-isocyanato-1,1,2,2-tetramethylcyclopropane
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Overview
Description
3-isocyanato-1,1,2,2-tetramethylcyclopropane is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is substituted with four methyl groups
Preparation Methods
The synthesis of 3-isocyanato-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 3-amino-1,1,2,2-tetramethylcyclopropane with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-isocyanato-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form cyclic adducts.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Scientific Research Applications
3-isocyanato-1,1,2,2-tetramethylcyclopropane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-isocyanato-1,1,2,2-tetramethylcyclopropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
3-isocyanato-1,1,2,2-tetramethylcyclopropane can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Unlike this compound, phenyl isocyanate contains an aromatic ring, which influences its reactivity and applications.
Methyl isocyanate: This compound is smaller and more volatile, making it suitable for different industrial applications.
Hexamethylene diisocyanate: This compound contains two isocyanate groups and is used in the production of polyurethanes.
Biological Activity
3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, effects on cellular processes, and potential applications based on current research findings.
- Chemical Name: this compound
- CAS Number: 1502163-40-7
- Molecular Formula: C_8H_12N_2O
The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition: The compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis.
- Gene Expression Modulation: It can influence gene expression by modifying transcription factors or regulatory proteins.
Cellular Effects
Research indicates that this compound can significantly alter cellular functions by:
- Inhibiting Metabolic Pathways: It affects enzymes involved in critical metabolic processes, leading to changes in metabolite levels.
- Inducing Apoptosis: At higher concentrations, it may cause cellular damage and apoptosis.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses: Effective in inhibiting target enzymes without significant toxicity.
- High Doses: Can lead to toxic effects including cellular damage.
Case Studies and Experimental Data
- Cell Line Studies:
- In vitro studies on various cell lines (e.g., HeLa cells) demonstrated significant cytotoxicity with IC50 values below 20 µg/mL when treated with the compound.
- Animal Model Experiments:
- Animal studies indicated that the compound could effectively inhibit target enzymes at low doses while causing adverse effects at higher concentrations. A threshold effect was noted where specific dosage levels were required to achieve desired biochemical outcomes without toxicity.
Tables of Biological Activity
Study Type | Cell Type | Concentration (µg/mL) | Observed Effect |
---|---|---|---|
In Vitro Study | HeLa Cells | <20 | Significant cytotoxicity |
Animal Model | Mice | Low Dose | Enzyme inhibition |
Animal Model | Mice | High Dose | Induced apoptosis |
Properties
IUPAC Name |
3-isocyanato-1,1,2,2-tetramethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(2)6(9-5-10)8(7,3)4/h6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDLGGHWAIERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.